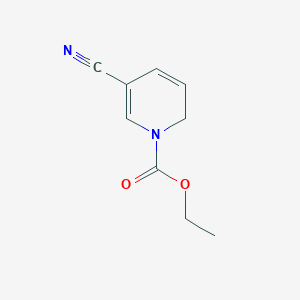

ethyl 5-cyano-2H-pyridine-1-carboxylate

Description

Properties

CAS No. |

103935-36-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

ethyl 5-cyano-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-4,7H,2,5H2,1H3 |

InChI Key |

JGVCZZOZHCMPJJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CC=CC(=C1)C#N |

Canonical SMILES |

CCOC(=O)N1CC=CC(=C1)C#N |

Synonyms |

1(2H)-Pyridinecarboxylic acid, 5-cyano-, ethyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-cyano-2H-pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for ethyl 5-cyano-2H-pyridine-1-carboxylate, a substituted dihydropyridine of interest in medicinal chemistry and drug development. The proposed synthesis is a two-step process involving an initial Hantzsch-type condensation to form the dihydropyridine core, followed by N-acylation to yield the final product. This document provides detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of ethyl 5-cyano-2H-pyridine-1-carboxylate can be achieved through a two-step process. The first step involves the synthesis of a 5-cyanodihydropyridine intermediate via a modified Hantzsch reaction. The second step is the N-acylation of this intermediate with ethyl chloroformate.

Step 1: Synthesis of a 5-Cyano-1,4-dihydropyridine Intermediate

The initial step is a multi-component reaction involving an aldehyde (e.g., formaldehyde), ethyl acetoacetate, and cyanoacetamide in the presence of a catalyst and a nitrogen source, typically ammonium acetate. This reaction constructs the core 1,4-dihydropyridine ring with the required cyano and ester functionalities. While the classic Hantzsch synthesis uses two equivalents of a β-ketoester, this modified approach employs one equivalent of a β-ketoester and one equivalent of a nitrile-containing active methylene compound to introduce the cyano group at the 5-position.[1][2][3][4]

Step 2: N-Acylation of the Dihydropyridine Intermediate

The second step involves the reaction of the synthesized 5-cyano-1,4-dihydropyridine with ethyl chloroformate. This reaction introduces the ethyl carboxylate group onto the nitrogen atom of the dihydropyridine ring, forming the final product, ethyl 5-cyano-2H-pyridine-1-carboxylate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While the direct N-acylation of 1,4-dihydropyridines is a known transformation, the reaction of ethyl chloroformate with pyridines can sometimes lead to ring-opening products, so reaction conditions must be carefully controlled.[5]

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis. These are based on established procedures for similar transformations and may require optimization for the specific target molecule.

Step 1: Synthesis of Ethyl 4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate (A Hantzsch-type reaction)

This protocol is adapted from procedures for the synthesis of structurally similar 5-cyanodihydropyridines.[6][7]

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Ethyl Acetoacetate

-

Cyanoacetamide

-

Ammonium Acetate

-

Ethanol (or other suitable solvent)

-

Catalyst (e.g., piperidine, p-toluenesulfonic acid - optional, depending on the specific reaction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and cyanoacetamide (10 mmol) in ethanol (30 mL).

-

Add ammonium acetate (12 mmol) to the mixture.

-

If a catalyst is used, add it at this stage (e.g., a few drops of piperidine).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of Ethyl 5-cyano-2H-pyridine-1-carboxylate

This protocol is a general procedure for the N-acylation of a dihydropyridine.

Materials:

-

Ethyl 4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate (from Step 1)

-

Ethyl Chloroformate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-cyanodihydropyridine intermediate (5 mmol) in the anhydrous solvent (25 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (6 mmol) to the stirred solution.

-

Add ethyl chloroformate (5.5 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data

The following tables summarize typical quantitative data for Hantzsch-type dihydropyridine syntheses, which are analogous to Step 1 of the proposed pathway. Data for the N-acylation step is less commonly reported in terms of yield for this specific class of compounds and would require experimental determination.

Table 1: Reaction Conditions and Yields for the Synthesis of 5-Cyanodihydropyridines

| Entry | Aldehyde | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethanol | Piperidine | 5 | 85 | Adapted from[7] |

| 2 | 4-Chlorobenzaldehyde | Ethanol | - | 6 | 92 | Adapted from[7] |

| 3 | 4-Methoxybenzaldehyde | Ethanol | p-Toluenesulfonic acid | 4 | 88 | Adapted from[8] |

| 4 | 2-Naphthaldehyde | Methanol | - | 8 | 78 | General Hantzsch |

Synthesis Pathway Diagram

The following diagram illustrates the proposed two-step synthesis of ethyl 5-cyano-2H-pyridine-1-carboxylate.

Caption: Proposed two-step synthesis of ethyl 5-cyano-2H-pyridine-1-carboxylate.

Conclusion

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for ethyl 5-cyano-2H-pyridine-1-carboxylate. The proposed two-step approach, beginning with a well-established Hantzsch-type reaction followed by N-acylation, offers a logical and experimentally feasible route to this target molecule. The provided experimental protocols and quantitative data from analogous reactions serve as a strong starting point for researchers and professionals in the field of drug discovery and development to synthesize and further investigate this and related dihydropyridine derivatives. Further optimization of reaction conditions may be necessary to achieve high yields and purity for the specific target compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate. The nomenclature "ethyl 5-cyano-2H-pyridine-1-carboxylate" is ambiguous and likely refers to a less stable tautomeric form. This document will focus on the more stable and well-documented 2-pyridone tautomer, ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate. This class of compounds, characterized by a cyanopyridone core, serves as a versatile scaffold in medicinal chemistry and materials science. They are recognized as important intermediates in the synthesis of various biologically active molecules, including analogues of milrinone with positive inotropic activity and potential inhibitors of EGFR and VEGFR-2.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The chemical and physical properties of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate and a related methylated analogue are summarized below. The data is compiled from computational predictions and available experimental values.

| Property | Value (Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate) | Value (Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate) | Data Source |

| Molecular Formula | C9H8N2O3 | C10H10N2O3 | PubChem |

| Molecular Weight | 192.17 g/mol | 206.20 g/mol | PubChem[3][4] |

| IUPAC Name | ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate | ethyl 5-cyano-4-methyl-6-oxo-1H-pyridine-2-carboxylate | PubChem[3][4] |

| CAS Number | 1707567-02-9 | 58610-61-0 | PubChem[3][4] |

| Melting Point | Not available | Not available | - |

| Boiling Point | Not available | Not available | - |

| XLogP3 | 0.1 | 0.5 | PubChem[3][4] |

| Hydrogen Bond Donors | 1 | 1 | PubChem[3][4] |

| Hydrogen Bond Acceptors | 4 | 4 | PubChem[3][4] |

| Rotatable Bond Count | 2 | 2 | PubChem[3][4] |

| Exact Mass | 192.05349212 Da | 206.06914219 Da | PubChem[3][4] |

| Topological Polar Surface Area | 79.2 Ų | 79.2 Ų | PubChem[3][4] |

Experimental Protocols

The synthesis of functionalized 3-cyano-2-pyridones can be achieved through various multi-component reactions. A general protocol involves the condensation of an active methylene compound, an aldehyde, and a cyanoacetamide derivative.

General Synthesis of N-Amino-3-cyano-2-pyridone Derivatives

A one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate (such as malononitrile or ethyl cyanoacetate), and an aromatic aldehyde in the presence of a basic catalyst like piperidine is a common method.[5] The reaction cascade typically includes a Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization, ultimately leading to the desired pyridone structure.[5]

-

Materials: Cyanoacetohydrazide, malononitrile/ethyl cyanoacetate, aromatic aldehyde, piperidine, ethanol/water.

-

Procedure:

-

To a solution of the aromatic aldehyde and the activated nitrile substrate in ethanol or a water-ethanol mixture, add cyanoacetohydrazide.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Spectroscopic Characterization

The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a related 2-oxo-pyridine derivative showed a characteristic absorption band for the cyano group (C≡N) at ν 2219 cm⁻¹ and bands for two carbonyl groups (C=O) at ν 1723 and 1660 cm⁻¹.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For a related compound, the ¹H NMR spectrum displayed signals corresponding to the ethoxy group (a triplet and a quartet), methyl groups (singlets), and aromatic protons.[2][5]

-

¹³C NMR: The ¹³C NMR spectrum of a similar structure showed distinct signals for the carbons of the ethyl group, the pyridine ring, the nitrile group, and the carbonyl groups.[5]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.[6]

Visualizations

Synthesis Workflow for 3-Cyano-2-Pyridones

The following diagram illustrates a generalized one-pot, three-component reaction for the synthesis of functionalized 3-cyano-2-pyridones.

Caption: A generalized workflow for the synthesis of 3-cyano-2-pyridone derivatives.

Conceptual Signaling Pathway for Bioactive Pyridone Derivatives

Certain pyridone derivatives have been investigated for their biological activities, such as inotropic effects (as milrinone analogues) and enzyme inhibition (EGFR/VEGFR-2 inhibitors).[1][2] The diagram below provides a conceptual illustration of a drug-receptor interaction leading to a cellular response.

Caption: A conceptual diagram of a bioactive pyridone derivative interacting with a cellular target.

References

- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate | C9H8N2O3 | CID 97627745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | C10H10N2O3 | CID 275523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Identification and Characterization of Ethyl 5-Cyano-Dihydropyridine-1-Carboxylate Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical name "ethyl 5-cyano-2H-pyridine-1-carboxylate" is ambiguous and does not correspond to a readily available substance with a registered CAS number. This technical guide therefore focuses on a closely related and well-characterized class of compounds: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylates . These compounds are structurally plausible isomers and belong to the well-known Hantzsch ester family of dihydropyridines, which have significant relevance in medicinal chemistry.

Introduction and Identification

1,4-dihydropyridine (1,4-DHP) derivatives are a prominent class of organic compounds, widely recognized for their therapeutic applications, particularly as L-type calcium channel blockers in the treatment of hypertension.[1] The core structure consists of a partially saturated pyridine ring. The introduction of a cyano group at the 5-position and an ethyl carboxylate group at the 3-position can modulate the electronic and steric properties of the molecule, influencing its biological activity.

This guide provides a comprehensive overview of the synthesis, identification, and characterization of a representative compound: ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate .

CAS Number and Molecular Structure

Due to the variability of the aryl group at the 4-position, a single CAS number cannot be assigned. However, for a specific, well-documented analogue, ethyl 5-cyano-1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3-pyridinecarboxylate , the CAS number is 63093-77-6 .[2]

| Identifier | Value |

| IUPAC Name | ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate |

| Molecular Formula | Varies with aryl substituent (e.g., C₁₇H₁₇N₃O₄ for the 2-nitrophenyl derivative) |

| Molecular Weight | Varies with aryl substituent (e.g., 327.34 g/mol for the 2-nitrophenyl derivative) |

| General Structure | A 1,4-dihydropyridine ring with substituents at positions 1, 2, 3, 4, 5, and 6. |

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 1,4-dihydropyridines is the Hantzsch dihydropyridine synthesis .[3] This is a one-pot multicomponent reaction that offers a straightforward route to these heterocyclic systems.

Hantzsch Synthesis Protocol

This protocol describes the synthesis of a generic ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ethyl cyanoacetate (1 mmol)[4]

-

Ammonium acetate (1.5 mmol)

-

Ethanol (as solvent)

-

Catalyst (e.g., γ-Al₂O₃ nanoparticles, optional for improved yield and reaction time)[5]

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) is taken in a round-bottom flask.[5]

-

Ethanol is added as the solvent.

-

The reaction mixture is refluxed for several hours (typically 4-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 1,4-dihydropyridine derivative.[5]

Logical Workflow for Hantzsch Synthesis:

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Physicochemical and Spectroscopic Data

The identification and characterization of the synthesized compounds are performed using various spectroscopic techniques. The following table summarizes the expected data for a representative ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylate.

| Parameter | Typical Value/Observation | Reference |

| Appearance | Yellowish crystalline solid | [5] |

| Melting Point | Varies with the aryl substituent | |

| FT-IR (KBr, cm⁻¹) | 3350-3250 (N-H stretch), 2230-2210 (C≡N stretch), 1710-1680 (C=O ester stretch), 1650-1630 (C=C stretch) | [5][7] |

| ¹H NMR (CDCl₃, δ ppm) | 9.2-9.4 (s, 1H, NH), 7.1-7.5 (m, Ar-H), 5.1-5.3 (s, 1H, H-4), 4.0-4.2 (q, 2H, OCH₂CH₃), 2.2-2.4 (s, 6H, 2xCH₃), 1.1-1.3 (t, 3H, OCH₂CH₃) | [7][8] |

| ¹³C NMR (CDCl₃, δ ppm) | 165-168 (C=O), 148-155 (C-2, C-6), 140-145 (Ar-C), 126-130 (Ar-CH), 115-120 (C≡N), 98-105 (C-3, C-5), 59-62 (OCH₂), 35-40 (C-4), 18-20 (CH₃), 14-15 (OCH₂CH₃) | [7][8] |

| Mass Spectrometry (m/z) | [M]+, corresponding to the molecular weight of the specific derivative | [7] |

Mechanism of Action and Signaling Pathway

1,4-Dihydropyridine derivatives are well-established as L-type calcium channel blockers. Their primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac muscle cells.[9]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers:

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

By blocking the L-type calcium channels, these compounds prevent the increase in intracellular calcium concentration that is necessary for muscle contraction. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[9][10]

Biological Evaluation Protocol

The antihypertensive activity of novel dihydropyridine derivatives can be assessed in vivo using animal models.

Experimental Model:

-

Animal Model: Male albino Wistar rats.[6]

-

Induction of Hypertension: Administration of N(ω)-nitro-L-arginine methyl ester (L-NAME) can be used to induce hypertension.[6]

-

Test Compound Administration: The synthesized dihydropyridine derivatives are dissolved in a suitable vehicle (e.g., DMSO) and administered intraperitoneally.[11]

-

Blood Pressure Measurement: Systolic blood pressure is measured at various time points (e.g., before and 15, 30, and 60 minutes after administration) using the tail-cuff method.[6][11]

-

Standard Drug: A well-known calcium channel blocker such as nifedipine is used as a positive control for comparison.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on 1,4-dihydropyridines have revealed key structural features that influence their activity as calcium channel blockers:

-

The 1,4-dihydropyridine ring is essential for activity.

-

An aryl substituent at the C-4 position is crucial, with ortho or meta substitution on this ring generally enhancing potency.[2]

-

Ester groups at the C-3 and C-5 positions are important for activity.

-

The nature of the ester group can influence potency, with bulkier groups sometimes leading to increased activity.[12]

-

The overall lipophilicity of the molecule plays a significant role in its pharmacokinetic and pharmacodynamic properties.[13][14]

Conclusion

While the specific compound "ethyl 5-cyano-2H-pyridine-1-carboxylate" remains elusive in the chemical literature, the structurally related class of ethyl 4-aryl-5-cyano-1,4-dihydropyridine-3-carboxylates provides a valuable and well-documented alternative for research and development. The Hantzsch synthesis offers a reliable method for their preparation, and their characterization can be readily achieved through standard spectroscopic techniques. Their established mechanism of action as L-type calcium channel blockers makes them promising candidates for the development of new antihypertensive agents. Further investigation into the structure-activity relationships of this class of compounds can lead to the design of more potent and selective drug candidates.

References

- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 2. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. rjptonline.org [rjptonline.org]

- 7. rsc.org [rsc.org]

- 8. nanobioletters.com [nanobioletters.com]

- 9. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 10. youtube.com [youtube.com]

- 11. View of A Study on the Biological Evaluation of Dihydropyridines | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 12. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-4-Dihydropyridine-(DHP)-Quantitative-Structure-Activity-Relationships-(QSAR)--Electron-Transfer-as-Possible-Mode-of-Action- [aesnet.org]

An In-depth Technical Guide to Ethyl 5-cyano-2H-pyridine-1-carboxylate and Its Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, formula, and physicochemical properties related to ethyl 5-cyano-2H-pyridine-1-carboxylate. Our investigation reveals that the specific 2H-dihydropyridine tautomer is not a commonly isolated or stable compound. The scientific literature and chemical databases predominantly feature its more stable aromatic and pyridinone isomers. This guide will focus on these stable, synthetically relevant analogs, providing essential data for researchers in medicinal chemistry and drug development.

Introduction: The Challenge of the 2H-Dihydropyridine System

The requested molecule, ethyl 5-cyano-2H-pyridine-1-carboxylate, represents a specific isomer of N-ethoxycarbonyl-5-cyano-dihydropyridine. Dihydropyridines are crucial scaffolds in medicinal chemistry, most notably the 1,4-dihydropyridines used as calcium channel blockers. However, not all dihydropyridine isomers are equally stable. The 1,2- and 1,4-dihydropyridine isomers are the most extensively studied. The "2H" designation implies a 1,2-dihydropyridine structure. N-acylated dihydropyridines, such as the requested compound, are known intermediates in pyridine functionalization but can be prone to oxidation or rearrangement to more stable forms.

The lack of available data for ethyl 5-cyano-2H-pyridine-1-carboxylate suggests that it readily isomerizes or oxidizes to either the aromatic ethyl 5-cyano-2-pyridinecarboxylate or rearranges to a more stable pyridinone (oxo-dihydropyridine) tautomer. Research indicates that the stability of dihydropyridine isomers is influenced by the substituents and the nitrogen substitution.[1][2]

This guide, therefore, focuses on the characterization of two key, stable isomers:

-

Ethyl 5-cyano-2-pyridinecarboxylate: The fully aromatic and highly stable oxidation product.

-

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate: A stable pyridinone isomer.

Molecular Structures and Formulas

The molecular structures of the requested compound and its key stable isomers are presented below, followed by a diagram illustrating their relationship.

Caption: Relationship between the unstable 2H-isomer and its stable aromatic and pyridinone forms.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for the stable isomers. This information is critical for their identification and use in synthetic and analytical applications.

| Property | Ethyl 5-cyano-2-pyridinecarboxylate | Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate |

| CAS Number | 41051-03-0 | 1707567-02-9[3] |

| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₃[3] |

| Molecular Weight | 176.17 g/mol | 192.17 g/mol [3] |

| IUPAC Name | ethyl 5-cyanopyridine-2-carboxylate | ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate[3] |

| IR Spectroscopy (cm⁻¹) | 2215-2216 (C≡N) | 2170 (C≡N), 1715, 1684 (C=O)[4] |

| ¹H NMR | See detailed data below | See detailed data below |

| ¹³C NMR | See detailed data below | See detailed data below |

Spectroscopic Data for Ethyl 5-cyano-2-pyridinecarboxylate

-

¹H NMR (CDCl₃, 500 MHz): δ 8.62 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H), 7.40 (d, J = 5.0 Hz, 4H), 4.69 (s, 2H), 4.15 (s, 3H), 2.54 (br s, 1H).[5]

-

¹³C NMR (CDCl₃, 125 MHz): δ 161.6 (C), 149.8 (CH), 136.8 (C), 133.1 (CH), 131.2 (C), 125.5 (CH), 116.5 (C), 91.2 (C), 89.5 (C), 63.8 (CH₂), 61.7 (CH₃).[5]

-

IR (KBr, cm⁻¹): 3152, 2943, 2853, 2215 (C≡N), 1602, 1539, 1492, 1466, 1418, 1361, 1296, 1242, 1129, 1048, 1000, 963, 889, 819, 743, 661, 623, 547, 496.[5]

-

Mass Spectrometry (MALDI-TOF): m/z calcd for [M + H]⁺: 341.13; found 341.03 (Note: This reported mass appears to be for a larger, related compound from the source). The expected [M+H]⁺ for C₉H₈N₂O₂ is ~177.06.

Spectroscopic Data for Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

-

¹H NMR (DMSO-d₆, 400 MHz): The signals for the major 1'H-isomer of a related spiro-pyridinone compound show characteristic peaks for the dihydropyridine ring protons and the ethyl ester group. For a similar structure, key signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester.[4]

-

IR (KBr, cm⁻¹): For a related spiro-pyridinone, characteristic peaks are observed at 3395, 3323 (N-H), 2170 (C≡N), 1715, and 1684 (C=O).[4]

Experimental Protocols

Detailed methodologies for the synthesis of related stable compounds are crucial for researchers. Below is a representative protocol for the synthesis of a substituted pyridinone, which is a key structural motif.

Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

This multi-kilogram scale synthesis highlights a practical route to a related pyridinone.[6]

Step 1: Formation of the Enaminone Intermediate

-

To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (0.4 L, 1 equivalent), ethanol (0.82 L, 2 volumes), and N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.46 L, 1.03 equivalents).

-

Warm the mixture to an internal temperature of 41–43 °C for 5 to 6 hours until ≤2% of ethyl acetoacetate remains (monitored by GC).

Step 2: Cyclization to the Pyridinone

-

Cool the reaction mixture to 20–25 °C.

-

Add triethylamine (44.4 mL, 0.1 equivalent).

-

Slowly add a solution of malononitrile (235 g in 1.77 L of ethanol, 1.1 equivalents), cautiously maintaining the temperature between 25 and 36 °C.

-

This procedure leads to the formation of the target pyridinone.

Caption: Workflow for the synthesis of a stable pyridinone analog.

Conclusion

While ethyl 5-cyano-2H-pyridine-1-carboxylate is of theoretical interest, its apparent instability makes its isolation and characterization challenging. Researchers investigating this chemical space should focus on its stable and readily accessible isomers: the aromatic ethyl 5-cyano-2-pyridinecarboxylate and the various substituted 2-oxo-1,2-dihydropyridines (pyridinones). These compounds serve as valuable building blocks in the development of novel therapeutics and other functional molecules. The data and protocols provided in this guide offer a solid foundation for further research and development in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate | C9H8N2O3 | CID 97627745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity [mdpi.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Disclaimer: Initial searches for "ethyl 5-cyano-2H-pyridine-1-carboxylate" did not yield information on a compound with this specific name in publicly available chemical databases. This guide therefore focuses on a structurally related and well-documented compound: ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . This compound is a valuable intermediate in medicinal chemistry, particularly in the development of P2Y12 receptor antagonists.

Chemical Identity and Synonyms

The compound exists in tautomeric forms, which is reflected in its various names in literature and chemical databases.

IUPAC Name: ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]

Synonyms:

-

ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate[2]

-

ethyl 5-cyano-2-hydroxy-6-methylnicotinate[1]

-

ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate[1]

-

5-cyano-2-hydroxy-6-methyl-3-pyridine-carboxylic acid, ethyl ester[1]

-

CAS Number: 75894-42-7[1]

-

CAS Number: 52600-52-9[2]

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 206.20 g/mol | [1][3] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 206.06914219 Da | [1] |

| Topological Polar Surface Area | 79.2 Ų | [1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of the title compound, which is a key intermediate for P2Y12 antagonists. The synthesis is a multi-step process.

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate

-

To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (0.4 L, 1 equivalent) and ethanol (0.82 L, 2 volumes).

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (0.46 L, 1.03 equivalents).

-

Warm the mixture to an internal temperature of 41–43 °C for 5 to 6 hours, monitoring the reaction until ≤2% of ethyl acetoacetate remains (as determined by Gas Chromatography).

Step 2: Cyclization to form Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

-

Cool the reaction mixture from Step 1 to 20–25 °C.

-

Add triethylamine (44.4 mL, 0.1 equivalents).

-

Slowly add a solution of malononitrile (235 g in 1.77 L of ethanol, 1.1 equivalents), ensuring the temperature is maintained between 25 and 36 °C.

-

The product will precipitate from the reaction mixture.

-

Filter the solid product and wash it with ethanol.

-

Dry the product under vacuum to yield ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

This process has been scaled up for multikilogram manufacture, with process improvements leading to an overall yield increase from 15% to 73% in related syntheses.[4]

Biological Significance and Applications

Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a crucial building block in the synthesis of pharmaceuticals.[2] It serves as a key intermediate in the preparation of P2Y12 receptor antagonists.[4] P2Y12 is a chemoreceptor for adenosine diphosphate (ADP) and is involved in platelet aggregation. Antagonists of this receptor are important antiplatelet drugs used to prevent blood clots in patients with a history of heart attack or stroke.

While this specific intermediate does not directly interact with the P2Y12 receptor, its structural features are essential for the final active pharmaceutical ingredient. Structurally related dihydropyridine derivatives have been investigated for a range of biological activities, including positive inotropic (cardiotonic), anti-inflammatory, analgesic, and hypotensive effects.[5][6]

Visualizations

Caption: Synthetic route to the target compound.

Caption: Role as an intermediate for P2Y12 antagonists.

References

- 1. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate | C10H10N2O3 | CID 56773832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 52600-52-9 | MFCD00973776 | Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate [aaronchem.com]

- 3. Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | C10H10N2O3 | CID 275523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

This technical guide focuses on the physical and chemical properties of a substituted dihydropyridine derivative of significant interest in medicinal and synthetic chemistry. The compound is systematically named ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate . It is crucial to note that this compound exists in a tautomeric equilibrium with its less stable isomer, ethyl 5-cyano-2-hydroxy-pyridine-3-carboxylate. The 2-pyridone form is overwhelmingly favored in most conditions, and as such, the vast majority of literature and data pertains to this keto-isomer. The user's requested "ethyl 5-cyano-2H-pyridine-1-carboxylate" is an N-acylated derivative of the dihydropyridine ring system, which is structurally aligned with the stable 2-pyridone tautomer discussed herein.

The core structure is a dihydropyridine ring, which is a common motif in a variety of biologically active compounds. The presence of a cyano group, an ethyl carboxylate, and a carbonyl function within this scaffold provides multiple points for synthetic modification and interaction with biological targets.

Caption: Tautomerism of the 2-pyridone core.

Physical and Chemical Properties

Experimental data for ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is not extensively reported in the literature. However, computational data from reliable sources like PubChem provides valuable insights into its physicochemical profile.[1]

Table 1: Computed Physical and Chemical Properties [1]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | PubChem |

| Molecular Weight | 192.17 g/mol | PubChem |

| Exact Mass | 192.05349212 Da | PubChem |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 79.2 Ų | PubChem |

Note: These properties are computationally derived and may differ from experimental values.

Experimental Protocols

Synthesis: Guareschi-Thorpe Reaction

A common and effective method for synthesizing 2-pyridone derivatives is the Guareschi-Thorpe condensation.[2][3] This reaction typically involves the condensation of a β-ketoester with a cyanoacetamide or ethyl cyanoacetate in the presence of a base, often ammonia or an amine.[2][3] While a specific protocol for the title compound is not detailed, a general, adaptable procedure based on this reaction is provided below.

General Protocol for the Synthesis of 3-Cyano-2-pyridones:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketoester (1 equivalent), ethyl cyanoacetate (1 equivalent), and a suitable solvent such as ethanol.

-

Addition of Base: Add a source of ammonia, such as ammonium carbonate (2 equivalents), to the mixture.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1.5 to 2 hours, or until TLC analysis indicates the consumption of starting materials.[3]

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the reaction medium.[2] The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-pyridone.

Caption: Guareschi-Thorpe synthesis workflow.

Spectral Properties

Detailed spectral data for the title compound is scarce. However, analysis of closely related 2-pyridone structures allows for the prediction of key spectral features.[4][5]

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.1-1.3 ppm and a quartet around 4.0-4.3 ppm). The protons on the pyridine ring would appear as distinct signals in the aromatic/vinylic region. A broad singlet for the N-H proton is also anticipated, typically downfield (>9.0 ppm).

-

¹³C NMR: The carbon spectrum will feature signals for the ethyl ester carbons, with the carbonyl carbon appearing around 165 ppm. The cyano group carbon typically resonates around 115-120 ppm. The carbons of the pyridone ring will have distinct chemical shifts, with the C=O carbon appearing significantly downfield (>160 ppm).

-

FT-IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to the N-H stretch (around 3400 cm⁻¹), the C≡N (cyano) stretch (around 2220 cm⁻¹), and multiple C=O (carbonyl) stretches for the ester and the pyridone ring (in the range of 1640-1730 cm⁻¹).[4][6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (192.17 g/mol ).

Chemical Reactivity

The 2-pyridone core is a versatile scaffold for further chemical modifications. The reactivity is influenced by the interplay of the electron-withdrawing cyano and carboxylate groups and the electron-donating nature of the ring nitrogen.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated under basic conditions, which is a common strategy in the synthesis of pyridone-based pharmaceuticals.

-

C-H Functionalization: The pyridone ring is amenable to various C-H functionalization reactions. Depending on the catalytic system (e.g., manganese, nickel, palladium), selective alkylation, arylation, or alkenylation can be achieved at the C3, C5, or C6 positions.

-

Addition Reactions: The conjugated system of the dihydropyridone can undergo addition reactions. For instance, iron-catalyzed 1,6-addition of Grignard reagents has been reported for 2-pyridone derivatives.

Caption: Reactivity of the 2-pyridone core.

Biological and Pharmacological Relevance

While specific biological data for ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is limited, the broader class of 2-pyridone derivatives has demonstrated a wide range of pharmacological activities. These compounds are considered privileged structures in drug discovery.

Derivatives of ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid have been investigated as analogues of milrinone, a known positive inotrope.[7][8] These studies have revealed that compounds with this core structure can exhibit:

Furthermore, other substituted 2-oxo-pyridine derivatives have shown potential as anti-proliferative agents by inhibiting key signaling proteins like EGFR and VEGFR-2.[9] These findings suggest that ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate and its derivatives are promising candidates for further investigation in various therapeutic areas.

References

- 1. Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate | C9H8N2O3 | CID 97627745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate Derivatives: A Review of Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class of compounds, derivatives of ethyl 5-cyano-2H-pyridine-1-carboxylate have emerged as a versatile platform for the development of novel drugs targeting a range of diseases. While direct and extensive research on the specific mechanism of action for ethyl 5-cyano-2H-pyridine-1-carboxylate is limited in publicly available literature, a comprehensive analysis of its closely related analogues provides significant insights into its potential biological activities and therapeutic applications. This technical guide synthesizes the existing research on these derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Diverse Biological Activities of Ethyl 5-Cyanopyridine Derivatives

Research into various structural analogues of ethyl 5-cyano-2H-pyridine-1-carboxylate has revealed a spectrum of pharmacological effects, suggesting that this core structure can be tailored to interact with multiple biological targets. The primary activities observed for these derivatives include anticancer, cardiovascular, anti-inflammatory, and antimicrobial effects.

Anticancer and Antiproliferative Properties

Several studies have highlighted the potential of ethyl 5-cyanopyridine derivatives as anticancer agents. These compounds have been shown to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation.

One area of investigation has focused on their role as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy. Certain 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have demonstrated antiproliferative activity against cancer cell lines.[1] Another study has identified cyanopyridine-based compounds as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[2]

Cardiovascular Effects

A notable derivative, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, has been investigated as a milrinone analogue.[3] Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used to treat heart failure. This analogue exhibited appreciable positive inotropic activity, suggesting a potential mechanism involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and calcium signaling in cardiomyocytes.[3] Some compounds with this structural pattern also displayed hypotensive activity.[3]

Anti-inflammatory and Analgesic Activity

The pyridine nucleus is a common feature in many anti-inflammatory drugs. Certain derivatives of ethyl 5-cyanopyridine have been reported to possess anti-inflammatory and analgesic properties, although the specific mechanisms have not been fully elucidated in the reviewed literature.[3]

Antimicrobial and Other Activities

The versatility of the pyridine scaffold extends to antimicrobial applications. Pyridine-containing compounds have shown promise in the development of pharmaceuticals against drug-resistant bacteria.[4] Additionally, some spiro-pyridine derivatives have been identified as moderately active herbicide safeners.[5] A pyridine carboxamide derivative has been identified as a promising anti-tubercular agent, acting as a prodrug that requires activation by a mycobacterial amidase.[6][7]

Quantitative Data on Ethyl 5-Cyanopyridine Derivatives

The following table summarizes the available quantitative data for various derivatives, highlighting their potency against different biological targets. It is crucial to note that these data are for related compounds and not for ethyl 5-cyano-2H-pyridine-1-carboxylate itself.

| Compound Class | Target/Assay | Cell Line | IC50/Activity | Reference |

| 2-oxo-pyridine/1'H-spiro-pyridine derivatives | Antiproliferative Activity | HepG-2 | 8.42 ± 0.70 µM to 78.17 ± 3.80 µM | [1] |

| 2-oxo-pyridine/1'H-spiro-pyridine derivatives | Antiproliferative Activity | Caco-2 | 7.83 ± 0.50 µM to 84.43 ± 4.0 µM | [1] |

| 3-cyanopyridine derivatives | Pim-1 Kinase Inhibition | - | IC50 = 0.46 ± 0.02 µM (for compound 4d) | [2] |

| 3-cyanopyridine derivatives | Cytotoxicity | HepG-2 | IC50 = 6.95 ± 0.34 µM (for compound 4d) | [2] |

| 3-cyanopyridine derivatives | Cytotoxicity | HCT-116 | IC50 = 7.15 ± 0.35 µM (for compound 4c) | [2] |

| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive Inotropic Activity | Guinea-pig atria | Appreciable, but inferior to milrinone | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ethyl 5-cyanopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

-

Cell Seeding: Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7, PC-3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is discarded, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Pim-1 Kinase Inhibition Assay[2]

-

Reaction Mixture: The assay is performed in a kinase buffer containing Pim-1 enzyme, a peptide substrate, and ATP.

-

Compound Incubation: The test compounds are added to the reaction mixture and incubated.

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.

-

Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining in the well (and thus proportional to kinase activity).

-

IC50 Determination: The IC50 values are calculated from the dose-response curves.

Evaluation of Inotropic Activity[3]

-

Tissue Preparation: Spontaneously beating atria are isolated from reserpine-treated guinea pigs.

-

Experimental Setup: The atria are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Drug Administration: The test compounds are added to the bath in a cumulative manner.

-

Measurement: The contractile activity and frequency rate of the atria are recorded using a force-displacement transducer and a chart recorder.

-

Data Analysis: The positive inotropic effects are evaluated and compared to a standard drug like milrinone.

Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, several signaling pathways can be postulated as potential targets for ethyl 5-cyano-2H-pyridine-1-carboxylate.

EGFR/VEGFR-2 Signaling Pathway in Cancer

Derivatives of ethyl 5-cyanopyridine that inhibit EGFR and VEGFR-2 would interfere with critical pathways for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR and VEGFR-2 signaling by ethyl 5-cyanopyridine derivatives.

Pim-1 Kinase Signaling in Cancer

Inhibition of Pim-1 kinase would block its anti-apoptotic and pro-proliferative effects, leading to cancer cell death.

Caption: Mechanism of Pim-1 kinase inhibition by ethyl 5-cyanopyridine derivatives.

PDE3 Inhibition in Cardiomyocytes

As a milrinone analogue, a potential mechanism of action is the inhibition of PDE3, leading to increased cAMP levels and enhanced cardiac contractility.

References

- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Ethyl 5-Cyano-2H-Pyridine-1-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ethyl 5-cyano-2H-pyridine-1-carboxylate derivatives and related compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the ethyl 5-cyano-2H-pyridine-1-carboxylate core structure have demonstrated significant potential as anticancer agents. In vitro studies have revealed cytotoxic activity against various cancer cell lines, with some compounds exhibiting potent inhibitory effects on key oncogenic kinases such as EGFR and VEGFR-2.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected ethyl 5-cyano-2-oxo-pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of the compounds' potency.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4,6-dimethyl-2-oxo-pyridine | HepG-2 | 51.59 ± 2.90 | [1] |

| Caco-2 | 41.49 ± 2.50 | [1] | ||

| 2 | 1′H-spiro-indene-2,4′-pyridine | HepG-2 | 10.58 ± 0.80 | [1] |

| Caco-2 | 9.78 ± 0.70 | [1] | ||

| 3 | 2-oxo-1′H-spiro-indoline-3,4′-pyridine (cyano) | HepG-2 | 8.90 ± 0.60 | [1] |

| Caco-2 | 7.83 ± 0.50 | [1] | ||

| 4 | 2-oxo-1′H-spiro-indoline-3,4′-pyridine (ethyl carboxylate) | HepG-2 | 8.42 ± 0.70 | [1] |

| Caco-2 | 13.61 ± 1.20 | [1] | ||

| 5 | Benzohydrazide derivative of 3-cyano-2-substituted pyridine | MCF-7 | 2 | [2][3] |

Kinase Inhibitory Activity

Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy.

| Compound ID | Derivative Type | Kinase Target | IC50 (µM) | Reference |

| 3 | 2-oxo-1′H-spiro-indoline-3,4′-pyridine (cyano) | EGFR | 0.124 ± 0.009 | [1] |

| VEGFR-2 | 0.221 ± 0.009 | [1] |

Experimental Protocols

Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG-2, Caco-2, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 24 or 48 hours).

-

MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Objective: To evaluate the inhibitory activity of the compounds against EGFR and VEGFR-2 kinases.

Methodology:

-

Assay Principle: A luminescence-based kinase assay is used to measure the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

-

Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the respective kinase (EGFR or VEGFR-2), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Luminescence Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal from the remaining ATP.

-

Measurement: The luminescence is measured using a microplate reader.

-

Data Analysis: The inhibitory activity of the compounds is determined by comparing the luminescence in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is calculated from the dose-response curve.

Mechanism of Action: Apoptosis Induction

Studies have shown that some of these pyridine derivatives induce apoptosis in cancer cells. This is a crucial mechanism for their anticancer effect.

Objective: To quantify the induction of apoptosis in cancer cells treated with the test compounds.

Methodology:

-

Cell Treatment: Cancer cells (e.g., MCF-7) are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).

-

Cell Staining: The treated cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound. For instance, one study found that a benzohydrazide derivative of 3-cyano-2-substituted pyridine induced apoptotic morphological changes in MCF-7 cells in a dose- and time-dependent manner.[3]

Signaling Pathways and Workflows

Caption: Experimental workflow for the evaluation of anticancer activity.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyridine derivatives.

Antimicrobial Activity

Certain ethyl 5-cyano-2H-pyridine-1-carboxylate derivatives have also been investigated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cyanopyridine derivatives against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| 6 | N-amino-5-cyano-6-pyridone | E. coli | 3.91 | [4] |

| 7 | N-amino-5-cyano-6-pyridone | E. coli | 3.91 | [4] |

Note: The available literature provides more qualitative data (inhibition zones) for some derivatives, which are not included in this quantitative summary.

Experimental Protocol

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Culture: Bacterial strains (e.g., E. coli, S. aureus) are cultured in appropriate broth media overnight at 37°C.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: The bacterial cultures are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included in each assay.

Logical Relationship Diagram

Caption: Logical flow of antimicrobial activity screening.

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of this class have been explored for other pharmacological properties. For instance, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate has shown positive inotropic activity, suggesting potential applications in cardiovascular conditions.[5] Other related compounds have also exhibited anti-inflammatory, analgesic, and hypotensive activities.[5] Further research is warranted to fully elucidate the potential of these derivatives in these therapeutic areas.

This guide provides a snapshot of the current understanding of the biological activities of ethyl 5-cyano-2H-pyridine-1-carboxylate derivatives. The presented data and protocols are intended to serve as a foundation for further research and development in this promising area of medicinal chemistry.

References

- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Ethyl 5-Cyano-2-pyridone Carboxylate Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethyl 5-cyano-2-pyridone-carboxylate core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, a planar ring system, and sites for chemical modification, make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key pharmacological activities, and mechanisms of action of derivatives based on this core structure, with a focus on their applications in cardiotonic and anticancer therapies.

Synthesis of Ethyl 5-Cyano-2-pyridone Carboxylate Derivatives

The synthesis of the 2-pyridone ring system is versatile, with several established methods. One-pot multicomponent reactions are frequently employed for their efficiency and atom economy.

General Synthetic Protocol: One-Pot Multicomponent Reaction

A common and efficient method for synthesizing the ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate scaffold involves a one-pot, four-component reaction.[1]

Experimental Protocol:

-

Reactants: A mixture of malononitrile, ethyl acetoacetate, a substituted benzaldehyde, and 2-aminopyridine is prepared in ethanol.

-

Catalyst: A catalytic amount of a base (e.g., piperidine) is added to the reaction mixture.

-

Reaction Conditions: The mixture is refluxed for 4-5 hours.

-

Work-up: The reaction is cooled, and the product is precipitated by the addition of crushed ice.

-

Purification: The solid product is collected by filtration and recrystallized from ethanol.[1]

The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC).[1][2] The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, NMR, and Mass Spectrometry.[1]

A similar strategy can be employed for the synthesis of other derivatives, such as ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate, which can then be further modified.[2]

Experimental Workflow for Synthesis

Caption: General workflow for the one-pot synthesis of ethyl 5-cyano-2-pyridone carboxylate derivatives.

Pharmacological Applications and Mechanisms of Action

Derivatives of the ethyl 5-cyano-2-pyridone carboxylate scaffold have demonstrated significant activity in several therapeutic areas, most notably as cardiotonic and anticancer agents.

Cardiotonic Activity: Milrinone Analogues

A prominent application of this scaffold is in the development of cardiotonic agents, with many derivatives acting as analogues of the drug milrinone.[3] These compounds are effective in treating acute decompensated heart failure.[4]

Mechanism of Action:

The primary mechanism of action for these milrinone analogues is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[4][5][6]

-

PDE III Inhibition: The drug molecule binds to and inhibits PDE III.

-

Increased cAMP: This inhibition leads to an accumulation of intracellular cAMP.

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Calcium Channel Phosphorylation: PKA phosphorylates calcium channels in the sarcoplasmic reticulum, increasing calcium influx into the myocyte sarcomere.[4]

-

Increased Contractility: The increased availability of intracellular calcium enhances myocardial contractility (positive inotropy).[4][6]

-

Vasodilation: In vascular smooth muscle, the same mechanism promotes relaxation, leading to vasodilation and a reduction in systemic and pulmonary vascular resistance.[4][5]

This dual action of increasing heart muscle contractility while also dilating blood vessels is why these compounds are often referred to as "inodilators".[5]

Signaling Pathway for Cardiotonic Activity

Caption: Mechanism of action for milrinone analogue cardiotonic agents.

Quantitative Data for Cardiotonic Activity:

| Compound | Activity | Model System | Reference |

| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive Inotropic Activity | Spontaneously beating atria (guinea pigs) | [3] |

| Milrinone Analogue SF397 | Kᵢ = 7.00 µM (PDE III) | Partially purified PDE III (guinea pig heart) | [7] |

| Milrinone Analogue SF399 | Kᵢ = 8.80 µM (PDE III) | Partially purified PDE III (guinea pig heart) | [7] |

| Milrinone | Kᵢ = 3.80 µM (PDE III) | Partially purified PDE III (guinea pig heart) | [7] |

Experimental Protocol for In Vitro Cardiotonic Activity:

The contractile activity of these compounds is often tested on isolated atrial preparations from guinea pigs.

-

Tissue Preparation: Atria are isolated from reserpine-treated guinea pigs and mounted in an organ bath.

-

Drug Administration: The compounds are added to the bath at various concentrations.

-

Measurement: Changes in the force (contractile activity) and rate of spontaneously beating atria are recorded.[3]

Anticancer Activity

The ethyl 5-cyano-2-pyridone carboxylate scaffold is a key component in the development of novel anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.

Mechanism of Action:

The anticancer effects of these derivatives are often multifactorial, with several compounds acting as inhibitors of key protein kinases involved in cancer progression.

-

VEGFR-2/HER-2 Inhibition: Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are crucial for tumor angiogenesis and proliferation.[8]

-

PIM-1 Kinase Inhibition: Other derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[9]

-

Apoptosis Induction: The most potent compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, often at the G2/M or S phase.[9][10]

Signaling Pathway for Anticancer Activity (PIM-1 Inhibition)

Caption: Simplified pathway showing PIM-1 kinase inhibition by cyanopyridine derivatives.

Quantitative Data for Anticancer Activity:

| Compound | Cell Line | IC₅₀ (µM) | Target(s) | Reference |

| Cyanopyridone Derivative 5a | HepG2 | 2.71 ± 0.15 | VEGFR-2, HER-2 | [8] |

| Cyanopyridone Derivative 5a | MCF-7 | 1.77 ± 0.10 | VEGFR-2, HER-2 | [8] |

| Cyanopyridone Derivative 5e | MCF-7 | 1.39 ± 0.08 | VEGFR-2, HER-2 | [8] |

| Cyanopyridine Derivative 5c (Survivin Modulator) | PC-3 | 15.6 | Survivin | [10] |

| Cyanopyridine Derivative 5e (Survivin Modulator) | PC-3 | 11.2 | Survivin | [10] |

| Cyanopyridine Derivative 7h | MCF-7 | 1.89 | PIM-1 Kinase | [9] |

| Cyanopyridine Derivative 8f | MCF-7 | 1.69 | PIM-1 Kinase | [9] |

| Doxorubicin (Reference) | MCF-7 | 11.49 ± 0.47 | DNA Intercalation | [9] |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[11]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The synthesized compounds are dissolved (e.g., in DMSO) and added to the wells at various concentrations. Cells are incubated with the compounds for a specified period (e.g., 48 hours).[11]

-

MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[8]

Conclusion

The ethyl 5-cyano-2-pyridone carboxylate core represents a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse pharmacological activities of its derivatives, particularly as potent cardiotonic and anticancer agents, underscore its importance in drug discovery. The ability of these compounds to selectively target key enzymes and signaling pathways, such as PDE III and various protein kinases, provides a solid foundation for the rational design of new and improved therapeutic agents. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of next-generation drugs to treat cardiovascular diseases and cancer.

References

- 1. jetir.org [jetir.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Milrinone - WikiAnesthesia [wikianesthesia.org]

- 5. litfl.com [litfl.com]

- 6. Milrinone - Wikipedia [en.wikipedia.org]

- 7. New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the Ethyl 5-Cyanopyridine Scaffold: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Versatile Chemical Moiety in Modern Drug Discovery

The ethyl 5-cyanopyridine core is a recurring structural motif in a diverse range of biologically active compounds, demonstrating significant potential across multiple therapeutic areas. While direct research on ethyl 5-cyano-2H-pyridine-1-carboxylate is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogues provides compelling evidence for its promise in drug discovery and development. This technical guide consolidates the existing research on closely related ethyl 5-cyanopyridine derivatives, offering insights into their synthesis, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

Overview of Therapeutic Applications

The ethyl 5-cyanopyridine scaffold has been successfully incorporated into molecules targeting a variety of diseases, underscoring its versatility as a pharmacophore. Key therapeutic areas where this moiety has shown promise include cardiovascular diseases, oncology, metabolic disorders, and inflammatory conditions.

Quantitative Data on Bioactive Analogues

The following table summarizes the quantitative data for various ethyl 5-cyanopyridine derivatives, highlighting their potency and efficacy in different biological assays.

| Compound Name | Target/Activity | Assay | Quantitative Data | Reference |

| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate | Positive Inotropic Activity | Guinea Pig Atria | Appreciable, inferior to milrinone | [1] |

| Spiro-pyridine derivative 7 | Anticancer (Caco-2) | Cell Viability | IC50 = 7.83 ± 0.50 μM | [2] |

| Spiro-pyridine derivative 7 | EGFR Inhibition | Kinase Assay | IC50 = 0.124 μM | [2] |

| Spiro-pyridine derivative 7 | VEGFR-2 Inhibition | Kinase Assay | IC50 = 0.221 μM | [2] |

| Spiro-pyridine derivative 8 | Anticancer (HepG-2) | Cell Viability | IC50 = 8.42 ± 0.70 μM | [2] |

| ABT-279 | DPP-IV Inhibition | Enzyme Assay | Ki = 1.0 nM | [3] |

| ABT-279 | DPP-8 Selectivity | Enzyme Assay | Ki > 30 μM | [3] |

| ABT-279 | DPP-9 Selectivity | Enzyme Assay | Ki > 30 μM | [3] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of ethyl 5-cyanopyridine derivatives are mediated through their interaction with various key signaling pathways.

Cardiotonic Effects via Phosphodiesterase Inhibition